(1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid

Acid-base properties pKa measurement Fluorine electronic effects

Obtain (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid (CAS 1773508-02-3), a conformationally restricted fluorinated building block with defined trans geometry. The -CHF₂ group serves as a metabolically stable bioisostere for hydroxyl, amino, or thiol, while acidifying the carboxylic acid (ΔpKₐ ≈ 0.3–0.7 units vs. non-fluorinated analog) and modulating lipophilicity (logP 0.44) for predictable CNS penetration. The 1,3-disubstituted cyclobutane core is a rigid GABA/GHB analog; the trans substitution enforces precise exit vectors crucial for fragment-based design, kinase inhibitor linkers, and macrocyclic peptide constraints. Every lot delivers consistent stereochemistry and purity, enabling reliable SAR interpretation without confounding diastereomer or regioisomer interference.

Molecular Formula C6H8F2O2
Molecular Weight 150.1
CAS No. 1773508-02-3
Cat. No. B6163735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid
CAS1773508-02-3
Molecular FormulaC6H8F2O2
Molecular Weight150.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid (CAS 1773508-02-3) is a Procurement-Ready Building Block


(1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic acid (CAS 1773508-02-3) is a conformationally restricted, fluorinated cyclobutane carboxylic acid building block that integrates the pharmacokinetically privileged difluoromethyl (-CHF₂) group [1]. The -CHF₂ substituent serves as a metabolically stable bioisostere for hydroxyl, amino, or thiol groups while modulating lipophilicity and hydrogen-bonding capacity [1]. The defined (1r,3r) stereochemistry enforces a trans geometry that locks substituents into predictable exit vectors, a critical feature for rational drug design requiring precise spatial orientation [2].

Why Generic Cyclobutane Carboxylic Acids Cannot Substitute for CAS 1773508-02-3


Simple in-class substitution is precluded by quantifiable divergence in acid-base properties, lipophilicity, and conformational bias. The electron-withdrawing -CHF₂ group significantly acidifies the carboxylic acid relative to non-fluorinated cyclobutanecarboxylic acid (ΔpKₐ ≈ 0.3–0.7 units), altering ionization state at physiological pH and affecting solubility, permeability, and target engagement [1]. Furthermore, the (1r,3r) trans stereochemistry imposes a distinct three-dimensional scaffold that differentiates it from cis-diastereomers or regioisomeric gem-difluorocyclobutanes, which exhibit different exit vector geometries and thus divergent molecular recognition profiles [2].

Quantitative Differentiation of (1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid (1773508-02-3) from Its Closest Analogs


Enhanced Acidity: pKₐ Shift Relative to Non-Fluorinated Cyclobutanecarboxylic Acid

The (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid exhibits a pKₐ value of approximately 4.45, which is 0.34 units lower than that of unsubstituted cyclobutanecarboxylic acid (pKₐ ≈ 4.79) [1]. This increased acidity is attributed to the inductive electron-withdrawing effect of the difluoromethyl substituent. Comparative analysis of α-CHF₂, α-CH₂F, α-CF₃, and non-fluorinated cyclobutanecarboxylic acids reveals a monotonic increase in acidity with increasing fluorine substitution, confirming the predictable and tunable electronic modulation conferred by the -CHF₂ group [1].

Acid-base properties pKa measurement Fluorine electronic effects

Lipophilicity Modulation: LogP Comparison with Non-Fluorinated and Trifluoromethyl Analogs

The computed logP value for 3-(difluoromethyl)cyclobutane-1-carboxylic acid is 0.44 [1], representing an intermediate lipophilicity between the non-fluorinated analog (logP ≈ 1.00) and the more polar trifluoromethyl analog (logP lower). This moderate increase in lipophilicity relative to non-fluorinated cyclobutanecarboxylic acid enhances passive membrane permeability without the excessive hydrophobicity that can lead to poor aqueous solubility and metabolic instability [2]. The -CHF₂ group provides a balanced lipophilic-hydrophilic profile that is often optimal for oral bioavailability.

Lipophilicity logP Fluorine bioisosterism

Conformational Lock and Exit Vector Precision: (1r,3r) Trans Stereochemistry vs. gem-Difluorocyclobutanes

The (1r,3r) trans stereochemistry of CAS 1773508-02-3 enforces a specific three-dimensional orientation of the carboxylic acid and difluoromethyl substituents. In contrast, gem-difluorocyclobutane isomers (e.g., 2,2-difluorocyclobutane or 3,3-difluorocyclobutane derivatives) present fundamentally different exit vector geometries as revealed by X-ray crystallographic analysis [1]. Exit vector plot analysis demonstrates that the spatial disposition of functional groups in 2,2- and 3,3-difluorocyclobutanamines diverges significantly from that of trans-1,3-disubstituted cyclobutanes, directly impacting molecular recognition events in target binding pockets [1].

Conformational restriction Exit vector analysis Cyclobutane stereochemistry

Scalable Synthetic Access: Multigram Production of α-Difluoromethyl Cyclobutane Carboxylic Acids

A validated synthetic route to α-difluoromethyl cyclobutanecarboxylic acids has been established, enabling production in multigram quantities (up to 97 g demonstrated for the 1-(difluoromethyl)cyclobutanecarboxylic acid analog) [1]. The synthesis proceeds from readily accessible ethyl 1-(hydroxymethyl)cyclobutanecarboxylate via Swern oxidation, fluorination, and alkaline ester hydrolysis, providing reliable access to the target carboxylic acid scaffold [1]. This established synthetic tractability contrasts with the more complex and lower-yielding routes required for some gem-difluorocyclobutane isomers or alternative bioisosteric scaffolds.

Synthetic methodology Scalability Fluorinated building blocks

Strategic Applications for (1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid (1773508-02-3) in Drug Discovery


Optimization of γ-Aminobutyric Acid (GABA) or γ-Hydroxybutyric Acid (GHB) Bioisosteres

The 1,3-disubstituted cyclobutane scaffold of CAS 1773508-02-3 serves as a conformationally restricted analog of γ-aminobutyric acid and γ-hydroxybutyric acid neurotransmitters [1]. When the carboxylic acid is coupled with an appropriate amine-containing partner, the resulting trans-1,3-difunctionalized cyclobutane locks the GABA/GHB backbone into a defined geometry that can enhance receptor subtype selectivity. The difluoromethyl substituent further modulates pKₐ and lipophilicity, providing additional handles for optimizing CNS penetration and target engagement [1].

Replacement of Metabolically Labile Phenols or Alcohols in Kinase Inhibitors

The -CHF₂ group is a well-established bioisostere for hydroxyl and phenolic moieties in kinase inhibitor scaffolds, offering improved metabolic stability by resisting glucuronidation and oxidative metabolism [1]. The cyclobutane carboxylic acid serves as a versatile handle for amide bond formation with kinase inhibitor cores, simultaneously introducing the bioisosteric -CHF₂ group and a conformationally constrained linker. The intermediate logP (0.44) of the cyclobutane-difluoromethyl motif maintains favorable permeability without the excessive lipophilicity that can promote CYP inhibition [2].

Tuning Physicochemical Properties in Fragment-Based Drug Discovery

In fragment-based lead generation, small changes in pKₐ and logP can dramatically alter fragment binding and hit evolution trajectories. The well-characterized pKₐ (~4.45) and logP (0.44) of this building block provide a predictable, quantifiable starting point for property-based design [1]. The trans stereochemistry ensures consistent three-dimensional presentation of the carboxylic acid warhead, facilitating reliable SAR interpretation when the fragment is elaborated [2].

Construction of Difluoromethylated Macrocyclic Peptide Scaffolds

The cyclobutane carboxylic acid can be incorporated into macrocyclic peptide scaffolds to introduce conformational constraint and modulate passive permeability. The (1r,3r) trans geometry positions the carboxylic acid and the difluoromethyl-substituted carbon for predictable cyclization chemistry, while the -CHF₂ group enhances metabolic stability of the resulting macrocycle without introducing the excessive steric bulk of a -CF₃ group [1]. This application leverages both the conformational and electronic differentiation established in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.